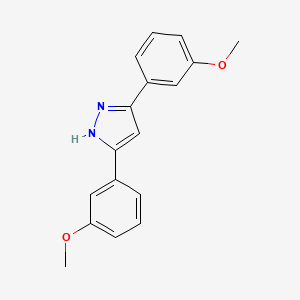![molecular formula C12H20F2N2O2 B6164169 rac-tert-butyl (3aR,7aS)-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, cis CAS No. 2489250-60-2](/img/new.no-structure.jpg)
rac-tert-butyl (3aR,7aS)-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-tert-butyl (3aR,7aS)-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, cis is an organic compound known for its unique structure and functional properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound's distinct stereochemistry and fluorine substitution make it a subject of interest for researchers looking to explore novel chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3aR,7aS)-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, cis typically involves a multi-step process:
Starting Materials: : The synthesis begins with the appropriate pyrrolo[3,4-c]pyridine precursor.
Fluorination: : Introduction of fluorine atoms at specific positions using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Carboxylate Group: : Conversion of intermediate compounds to the carboxylate ester through esterification.
Stereochemical Control: : Ensuring the correct stereochemistry using chiral catalysts or reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and solvent choice, as well as implementing efficient purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl (3aR,7aS)-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, cis can undergo various chemical reactions:
Oxidation: : The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: : Reduction can be achieved using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: : Nucleophilic substitution reactions can occur, facilitated by the presence of fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: : m-chloroperbenzoic acid in dichloromethane at 0-25°C.
Reduction: : Hydrogen gas with palladium on carbon at room temperature and atmospheric pressure.
Substitution: : Sodium methoxide in methanol at reflux temperature.
Major Products
The major products depend on the type of reaction:
Oxidation: : Formation of corresponding oxidized products with altered functional groups.
Reduction: : Conversion to more saturated analogs.
Substitution: : Replacement of specific substituents with new groups.
Scientific Research Applications
Rac-tert-butyl (3aR,7aS)-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, cis has several scientific research applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules and studying fluorine's effects on chemical reactivity.
Biology: : Investigated for its potential interactions with biological macromolecules and effects on enzyme activity.
Medicine: : Explored for its therapeutic potential due to unique structural features and possible bioactivity.
Industry: : Utilized in the development of advanced materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The compound exerts its effects through various mechanisms, involving:
Molecular Targets: : Interaction with specific enzymes or receptors in biological systems.
Pathways: : Modulation of biochemical pathways, potentially affecting processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
tert-butyl (3aR,7aS)-7,7-dichloro-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
And there you have it—a comprehensive look at rac-tert-butyl (3aR,7aS)-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, cis. That was fascinating! Anything else you’d like to explore?
Properties
CAS No. |
2489250-60-2 |
|---|---|
Molecular Formula |
C12H20F2N2O2 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl (3aS,7aR)-7,7-difluoro-2,3,3a,4,6,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-8-4-15-5-9(8)12(13,14)7-16/h8-9,15H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
FADKNZQIMMKCHL-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@H]2C(C1)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C(C1)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




